molecular formula C15H14ClN3O2S B5224901 3-chloro-4-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide

3-chloro-4-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide

Cat. No. B5224901
M. Wt: 335.8 g/mol
InChI Key: OTOCNUYUVCCFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is a compound that has gained attention in the scientific community for its potential use in research applications. This compound is a member of the benzamide family and is commonly referred to as CMPTB.

Mechanism of Action

The mechanism of action of CMPTB involves the inhibition of JAK2 activity. JAK2 is a protein that plays a crucial role in the JAK/STAT signaling pathway. This pathway is essential in regulating cell growth, differentiation, and survival. Dysregulation of this pathway has been linked to various diseases, including cancer. By inhibiting JAK2 activity, CMPTB can disrupt the JAK/STAT pathway, leading to anti-tumor effects in various cancer cell lines.
Biochemical and Physiological Effects:
CMPTB has been shown to have anti-tumor effects in various cancer cell lines. In addition, it has been shown to inhibit the growth of breast cancer cells and induce apoptosis in leukemia cells. CMPTB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, CMPTB has been shown to inhibit the growth of bacteria, making it a potential candidate for the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using CMPTB in lab experiments is its specificity. CMPTB has been shown to selectively inhibit JAK2 activity, making it a valuable tool in studying the JAK/STAT signaling pathway. However, one of the limitations of using CMPTB is its toxicity. CMPTB has been shown to be toxic to cells at high concentrations, making it challenging to use in some experiments.

Future Directions

There are several future directions for CMPTB research. One area of interest is the development of CMPTB derivatives that have improved efficacy and reduced toxicity. Another area of interest is the study of the mechanism of action of CMPTB in more detail. This could lead to a better understanding of the JAK/STAT signaling pathway and the development of new therapies for diseases such as cancer. Finally, the potential use of CMPTB in the treatment of bacterial infections should be explored further.

Synthesis Methods

The synthesis of CMPTB involves the reaction of 3-chloro-4-methoxybenzoic acid with thionyl chloride to form 3-chloro-4-methoxybenzoyl chloride, which is then reacted with 4-methyl-2-pyridinylamine to form the intermediate product, 3-chloro-4-methoxy-N-(4-methyl-2-pyridinyl)benzamide. The final product is obtained by reacting the intermediate with carbon disulfide and sodium hydroxide to form 3-chloro-4-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide.

Scientific Research Applications

CMPTB has been used in various scientific research applications. One of the most significant applications is in the study of the JAK/STAT signaling pathway. This pathway is essential in regulating cell growth, differentiation, and survival. Dysregulation of this pathway has been linked to various diseases, including cancer. CMPTB has been shown to inhibit the activity of JAK2, a protein that plays a crucial role in the JAK/STAT pathway. This inhibition has been shown to have anti-tumor effects in various cancer cell lines, making CMPTB a potential candidate for cancer treatment.

properties

IUPAC Name

3-chloro-4-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c1-9-5-6-17-13(7-9)18-15(22)19-14(20)10-3-4-12(21-2)11(16)8-10/h3-8H,1-2H3,(H2,17,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOCNUYUVCCFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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